1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3-fluorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-fluorobenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(3-fluorobenzoyl)piperazine with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 1-(3-aminobenzoyl)-4-[(4-aminophenyl)methyl]piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-fluorobenzoic acid and 4-[(4-nitrophenyl)methyl]piperazine
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: May be used in the production of specialty chemicals or as a research chemical.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The presence of the fluorobenzoyl and nitrophenyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
- 1-(3-Methylbenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
- 1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)methyl]piperazine
Uniqueness
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is unique due to the presence of both a fluorobenzoyl and a nitrophenyl group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-3-1-2-15(12-16)18(23)21-10-8-20(9-11-21)13-14-4-6-17(7-5-14)22(24)25/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSNODABNQYPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973798 |
Source
|
Record name | (3-Fluorophenyl){4-[(4-nitrophenyl)methyl]piperazin-1-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-43-1 |
Source
|
Record name | (3-Fluorophenyl){4-[(4-nitrophenyl)methyl]piperazin-1-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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